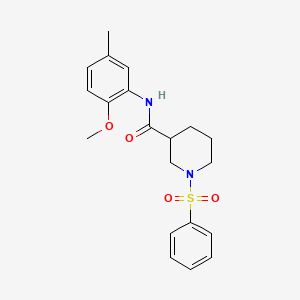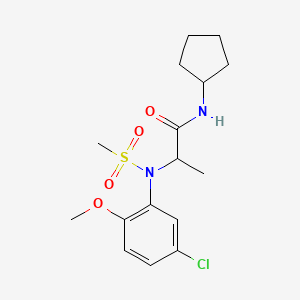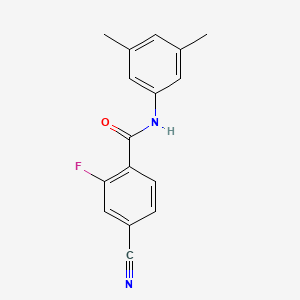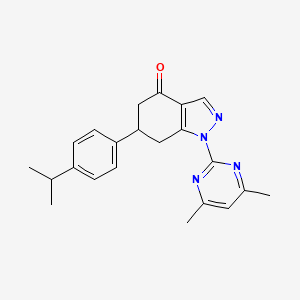![molecular formula C19H24BrNO3 B4236211 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol](/img/structure/B4236211.png)
2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol
Vue d'ensemble
Description
2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMB is a synthetic compound that has been found to exhibit promising pharmacological properties, making it a suitable candidate for drug development.
Mécanisme D'action
2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol inhibits the activity of protein kinases by binding to the ATP-binding site. This leads to the inhibition of the phosphorylation of downstream signaling molecules, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of fungi. 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol has also been found to reduce the expression of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol is its ability to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol. One of the potential directions is the development of 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol derivatives that exhibit improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the anticancer activity of 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol in combination with other chemotherapeutic agents. Furthermore, the potential of 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol as a treatment for viral and fungal infections warrants further investigation.
Conclusion:
In conclusion, 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The synthesis of 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol involves the reaction of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde with 1-amino-2-butanol in the presence of a catalyst. 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol has been found to exhibit promising pharmacological properties, making it a suitable candidate for drug development. Its mechanism of action involves the inhibition of protein kinases, resulting in the inhibition of cell growth and proliferation. 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol has been found to exhibit a range of biochemical and physiological effects, including anticancer, antiviral, and antifungal activities. However, its low solubility in water can make it difficult to administer in vivo. There are several future directions for the research on 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol, including the development of 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol derivatives with improved pharmacokinetic properties and investigation of its potential as a treatment for viral and fungal infections.
Applications De Recherche Scientifique
2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol has been found to exhibit promising pharmacological properties, making it a suitable candidate for drug development. It has been shown to have anticancer, antiviral, and antifungal activities. 2-{[4-(benzyloxy)-2-bromo-5-methoxybenzyl]amino}-1-butanol has also been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation.
Propriétés
IUPAC Name |
2-[(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3/c1-3-16(12-22)21-11-15-9-18(23-2)19(10-17(15)20)24-13-14-7-5-4-6-8-14/h4-10,16,21-22H,3,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHFTHDFEXQUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4236128.png)


![3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4236159.png)
![8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4236167.png)

![N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4236178.png)
![N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4236185.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B4236196.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4236202.png)

![ethyl 3-{[(phenylsulfonyl)acetyl]amino}benzoate](/img/structure/B4236217.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthalenesulfonamide](/img/structure/B4236219.png)
![3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236226.png)